ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Overview
Description
Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate (EMFPC) is a heterocyclic compound belonging to the class of furan derivatives. It is a colorless, crystalline solid with a molecular weight of 247.3 g/mol and a melting point of 162-164 °C. EMFPC is a highly versatile molecule with a wide range of applications in the field of organic synthesis, pharmaceuticals, and material science.
Scientific Research Applications
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate is used in the synthesis of heteropentalenes, specifically furo[3,2-b]pyrroles and thiazolo[5,4-d]thiazoles . These compounds are of interest due to their pharmacological activity and potential applications in materials science .
- Methods of Application or Experimental Procedures: The synthetic approach follows the Hemetsberger–Knittel protocol, which involves three reaction steps :
- Results or Outcomes: The Hemetsberger–Knittel reaction sequence is known for the preparation of O,N-heteropentalenes with three heteroatoms (2:1) and their sulfur and selenium heteroatoms containing structural analogues and bis pyrroles . The synthetic approach towards thiazolo[5,4-d]thiazoles represents a more straightforward route, according to the Ketcham cyclocondensation .
Synthesis of Bis-Hydrazides and Fused Pyrazinediones
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: This compound has been used in the synthesis of bis-hydrazides and fused pyrazinediones .
- Methods of Application or Experimental Procedures: The specific methods and experimental procedures are not detailed in the source. For more information, please refer to the original research article .
- Results or Outcomes: The synthesis resulted in the formation of bis-hydrazides and fused pyrazinediones .
Vilsmeier-Haack Reaction
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate has been used in the Vilsmeier-Haack reaction .
- Methods of Application or Experimental Procedures: The Vilsmeier-Haack reaction of 4H-furo pyrrole-5-carboxylate led to methyl 2-formyl-4H-furo pyrrole-5-carboxylate, which served as a starting compound for synthesis .
- Results or Outcomes: The reaction resulted in the formation of methyl 2-formyl-4H-furo pyrrole-5-carboxylate .
Synthesis of Bis-Hydrazides and Fused Pyrazinediones
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: This compound has been used in the synthesis of bis-hydrazides and fused pyrazinediones .
- Methods of Application or Experimental Procedures: The specific methods and experimental procedures are not detailed in the source. For more information, please refer to the original research article .
- Results or Outcomes: The synthesis resulted in the formation of bis-hydrazides and fused pyrazinediones .
Vilsmeier-Haack Reaction
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate has been used in the Vilsmeier-Haack reaction .
- Methods of Application or Experimental Procedures: The Vilsmeier-Haack reaction of 4H-furo pyrrole-5-carboxylate led to methyl 2-formyl-4H-furo pyrrole-5-carboxylate, which served as a starting compound for synthesis .
- Results or Outcomes: The reaction resulted in the formation of methyl 2-formyl-4H-furo pyrrole-5-carboxylate .
properties
IUPAC Name |
ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-13-10(12)8-5-9-7(11-8)4-6(2)14-9/h4-5,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOXDFUPXCOUGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508420 | |
Record name | Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
CAS RN |
80709-78-0 | |
Record name | Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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